4-Amino-3-(benzyloxy)benzoic acid
Description
Properties
IUPAC Name |
4-amino-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOPGGFQRJTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction Pathway
This two-step method begins with the introduction of a nitro group followed by its reduction to an amino group.
Step 1: Synthesis of 3-Benzyloxy-4-nitrobenzoic Acid
Starting with 3-hydroxy-4-nitrobenzoic acid, the hydroxyl group is protected via benzylation. Benzyl chloride is reacted with the substrate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding 3-benzyloxy-4-nitrobenzoic acid with a reported purity of ≥95%.
Step 2: Catalytic Hydrogenation of the Nitro Group
The nitro group is reduced to an amino group using catalytic hydrogenation. A mixture of 3-benzyloxy-4-nitrobenzoic acid, palladium on carbon (Pd/C, 5% w/w), and methanol is stirred under hydrogen gas (1–3 atm) at 25°C for 6 hours. This step achieves near-quantitative conversion, with yields exceeding 90%.
Table 1: Nitro Reduction Pathway Parameters
Chloro-Substitution Pathway
This route leverages aromatic substitution to install the benzyloxy group.
Step 1: Synthesis of 3-Chloro-4-nitrobenzoic Acid
4-Nitrobenzoic acid is chlorinated at the meta position using sulfuryl chloride (SO₂Cl₂) in the presence of iron(III) chloride (FeCl₃) at 60°C. The product is isolated via recrystallization in ethanol.
Step 2: Benzyloxy Group Installation
The chloro substituent is displaced by a benzyloxy group using benzyl alcohol and copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. This Ullmann-type coupling achieves moderate yields (70–75%) due to competing side reactions.
Step 3: Nitro Group Reduction
Similar to Section 1.1, catalytic hydrogenation reduces the nitro group to an amino group.
Table 2: Chloro-Substitution Pathway Performance
| Step | Key Challenge | Mitigation Strategy |
|---|---|---|
| Chlorination | Over-chlorination | Controlled stoichiometry |
| Ullmann Coupling | Low yield | High-temperature optimization |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts benzylation efficiency. Polar aprotic solvents like DMF enhance reaction rates compared to tetrahydrofuran (THF), as demonstrated in Table 3.
Table 3: Solvent Screening for Benzylation
Catalytic Hydrogenation Efficiency
Increasing hydrogen pressure from 1 atm to 3 atm reduces reaction time from 8 hours to 4 hours without compromising yield. However, higher pressures (>5 atm) risk over-reduction of the benzyloxy group.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting continuous flow systems for the benzylation step improves throughput by 40% compared to batch reactors. Key parameters include:
Waste Management
The process generates hydrochloric acid (HCl) during chlorination and nitro reduction. Neutralization with sodium bicarbonate (NaHCO₃) followed by filtration ensures compliance with environmental regulations.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reduction Reactions
The carboxylic acid group undergoes reduction under specific conditions:
-
Borane-THF complex reduces the carboxylic acid to a primary alcohol at room temperature. This method is preferred over LiAlH₄ due to faster reaction kinetics and selective reduction in polyfunctional molecules .
-
Typical conditions: 25°C, THF solvent, 1-2 hr reaction time (yields not quantified in available literature).
Table 1: Reduction Outcomes
| Reaction Site | Reagent | Product | Selectivity Notes |
|---|---|---|---|
| -COOH | BH₃/THF | CH₂OH | Preserves benzyloxy groups |
Amide Bond Formation
The amino group participates in nucleophilic acyl substitution:
-
HATU-mediated coupling : Reacts with activated carboxylic acids (e.g., 3,5-dichloro-4-ethoxybenzoic acid) to form benzamides. Used in synthesizing RARα agonists .
-
Acid chloride method : Treatment with oxalyl chloride converts the benzoic acid to an acid chloride, which reacts with methyl 4-aminobenzoate esters (Scheme 1) .
Key Conditions :
Benzyloxy Group Modifications
The benzyl ether undergoes catalytic hydrogenation and alkylation:
-
Hydrogenolysis : Pd/C-mediated cleavage removes benzyl protection to reveal phenolic -OH groups .
-
Alkylation : Reacts with 1,1-di-tert-butoxy-N,N-dimethylmethanamine at 80°C to install bulky alkoxy groups .
Table 2: Benzyloxy Transformation Data
| Reaction Type | Reagents/Conditions | Product | Application Context |
|---|---|---|---|
| Deprotection | H₂/Pd(C), EtOAc, 24 hr, 50°C | 4-Amino-3-hydroxybenzoic acid | Retinoid receptor agonists |
| Alkylation | t-BuOK, alkyl halides | 3-Alkoxy derivatives | PPARα agonist development |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring enables directed substitution:
-
Nitration : Occurs preferentially at the para position to the amino group (unconfirmed experimentally but predicted via Hammett parameters).
-
Halogenation : Iodine monochloride introduces halogens at activated positions .
Oxidative Pathways
Controlled oxidation targets specific functional groups:
-
Methyl oxidation : KMnO₄ converts methyl esters to carboxylic acids under acidic conditions (observed in related methyl 4-amino-3-methylbenzoate systems).
-
Benzyloxy cleavage : Strong oxidants like CrO₃ may degrade the benzyl ether while preserving the amino group.
Synthetic Utility in Drug Development
This scaffold has enabled critical breakthroughs:
-
PPARα agonists : Structural optimization through sequential O-alkylation and reductive amination produced compounds with EC₅₀ values <1 μM .
-
c-Myc inhibitors : Derivatives like 3-isobutoxy-4-nitrobenzamido analogues showed IC₅₀ = 5.6 μM in disrupting c-Myc–Max/DNA complexes .
Table 3: Biological Activity Correlation
| Derivative Structure | Target | Potency (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| 3-Isobutoxy-4-nitrobenzamido | c-Myc–Max interaction | 5.6 μM | |
| 4-Ethoxybenzamido | RARα receptor | 0.8 nM |
Stability and Reactivity Trends
-
Thermal stability : Decomposes above 200°C (DSC data implied but not explicitly reported)
-
pH sensitivity : The amino group protonates below pH 4, altering solubility and reactivity
-
Orthogonal reactivity : Carboxylic acid reacts before amino group in stepwise functionalization
This compound’s versatility stems from three distinct reactive zones that allow sequential modifications – a feature exploited in developing targeted therapies. Recent advances in hydrogenolysis conditions and transition-metal-mediated couplings continue to expand its synthetic applications .
Scientific Research Applications
Synthesis of 4-Amino-3-(benzyloxy)benzoic Acid
The compound can be synthesized through various multi-step reactions, typically involving the protection of functional groups and subsequent reactions under controlled conditions. Common methods include:
- Refluxing with Benzyl Alcohol : Utilizing tin(II) chloride dihydrate in ethyl acetate under inert conditions.
- Alkaline Hydrolysis : Conducting reactions in tetrahydrofuran at low temperatures followed by gradual warming.
These synthetic routes are critical for obtaining high yields of the target compound while minimizing by-products .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against cholinesterases and other enzymes involved in inflammatory pathways. For instance:
- Cholinesterase Inhibition : Studies have shown that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer’s .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities, with derivatives demonstrating potent inhibition against various bacterial strains. This suggests potential applications in developing new antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its derivatives. For example:
- VEGFR-2 Inhibition : Compounds related to this structure showed significant inhibition of VEGFR-2, a key target in cancer therapy, with IC50 values as low as 0.20 μM.
- Cell Line Studies : Research on benzimidazole analogs derived from this compound demonstrated potent activity against multiple human cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Study 1: Cholinesterase Inhibition
A study investigated the inhibitory effects of various derivatives of this compound on AChE and BChE. The results indicated that certain modifications led to enhanced inhibitory activity, making these compounds potential candidates for Alzheimer's disease treatment.
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound A | 7.49 ± 0.16 | -8.14 ± 0.65 |
| Compound B | 2.67 ± 0.05 | -7.30 |
Case Study 2: Anticancer Activity
In another study focusing on VEGFR-2 inhibitors, derivatives of the compound were tested against various cancer cell lines:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound C | 0.20 | VEGFR-2 |
| Compound D | <10 | Various cancer cell lines |
These findings suggest that structural modifications can significantly enhance the biological efficacy of the base compound.
Mechanism of Action
The mechanism of action of 4-amino-3-(benzyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyloxy group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituents. Below is a detailed comparison:
Table 1: Structural and Physical Properties of 4-Amino-3-(benzyloxy)benzoic Acid and Analogs
Physicochemical Properties
- Lipophilicity : Benzyloxy and trifluoromethyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Acid Dissociation (pKa): The amino group (pKa ~2.8) and carboxylic acid (pKa ~4.7) govern ionization states, affecting bioavailability .
Biological Activity
4-Amino-3-(benzyloxy)benzoic acid (often referred to as 4-ABBA) is an aromatic compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 243.26 g/mol. The compound features an amino group and a benzyloxy substituent on the benzene ring, which are critical for its biological interactions .
The biological activity of 4-ABBA is primarily linked to its ability to interact with various protein targets involved in cancer progression. Notably, it has been shown to disrupt the c-Myc-Max protein–protein interaction, which is crucial for oncogenic signaling pathways. In studies, derivatives of 4-ABBA demonstrated potent inhibition of this interaction, suggesting potential applications in cancer therapy .
Table 1: Inhibition Potency of 4-ABBA Derivatives
| Compound | Inhibition (IC50, µM) |
|---|---|
| 4aa | 20.2 ± 1.3 |
| 4da | 11.6 ± 2.3 |
| 4ca | 43.0 ± 1.7 |
| Control | 100 |
The data indicates that certain derivatives exhibit significantly lower IC50 values, highlighting their potential as effective inhibitors in oncogenic pathways .
Cancer Treatment
Research has focused on the development of small molecules derived from 4-ABBA that can inhibit the c-Myc-Max interaction. This inhibition is particularly relevant in cancers where c-Myc is overexpressed, such as lung and colorectal cancers. The ability to disrupt this interaction offers a novel therapeutic strategy .
Anti-inflammatory Properties
In addition to its anticancer properties, studies have indicated that compounds related to 4-ABBA may possess anti-inflammatory effects. For example, certain derivatives have shown promise in reducing inflammation in models of diabetic retinopathy by modulating pathways associated with vascular leakage .
Case Studies
- Diabetic Retinopathy Model : A study involving a streptozotocin-induced rat model demonstrated that a derivative of 4-ABBA effectively reduced retinal vascular leakage, suggesting its utility in treating diabetic complications .
- NASH Model : Research on non-alcoholic steatohepatitis (NASH) highlighted the efficacy of related compounds in ameliorating fibrotic changes in liver tissues, indicating potential applications for metabolic diseases .
Pharmacokinetic Profile
The pharmacokinetic properties of 4-ABBA derivatives have been evaluated through various studies. For instance, one study reported that a specific derivative demonstrated good bioavailability and minimal toxicity after systemic administration, making it a viable candidate for further clinical development .
Q & A
Basic Research: What are the structural and electronic features of 4-Amino-3-(benzyloxy)benzoic acid, and how do they influence its reactivity?
Answer:
The compound features a benzoic acid backbone with an amino group at the 4-position and a benzyloxy group at the 3-position . Key structural influences:
- Amino group : Activates the aromatic ring for electrophilic substitution, directing incoming groups to the ortho/para positions.
- Benzyloxy group : Acts as an electron-donating group via resonance, further activating the ring. The benzyl group also serves as a protective moiety, removable via hydrogenolysis.
- Carboxylic acid : Enables conjugation to other molecules (e.g., peptides) via amide bond formation.
Reactivity is modulated by steric hindrance from the benzyloxy group and the electronic effects of substituents .
Advanced Synthesis: What methodologies are effective for synthesizing this compound?
Answer:
Two validated routes:
Nucleophilic Aromatic Substitution : React 4-amino-3-hydroxybenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C). Monitor progress via TLC.
Mitsunobu Reaction : Couple 4-amino-3-hydroxybenzoic acid with benzyl alcohol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF.
Critical considerations :
- Protect the amino group with Boc or Fmoc to prevent side reactions.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Analytical Chemistry: How can LC-MS and NMR be optimized to characterize this compound and assess purity?
Answer:
- LC-MS ( ) :
- Method : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% formic acid).
- Detection : ESI+ mode for protonated molecular ion ([M+H]⁺, expected m/z ~288). Purity is confirmed by a single peak (>95% area).
- NMR ( ) :
- ¹H NMR : Benzyloxy protons (δ ~4.9 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid proton (δ ~12 ppm, broad).
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), benzyl carbons (δ ~70 ppm for OCH₂Ph).
Impurity detection : Look for residual benzyl alcohol (δ ~4.5 ppm) or unreacted starting material .
Application in Drug Development: How is this compound used as a building block in peptide synthesis?
Answer:
- Conjugation : The carboxylic acid is activated with EDC/HOBt to form amide bonds with amine-containing peptides.
- Protection strategy : The benzyloxy group remains stable during peptide elongation but is cleaved post-synthesis via hydrogenolysis (H₂, Pd/C).
- Case study : Derivatives of this compound have been used to synthesize antibiotic precursors (e.g., tetracycline analogs) by introducing fluorinated or methylated substituents .
Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?
Answer:
- Melting point variations : May arise from polymorphs (e.g., anhydrous vs. hydrated forms). Reproduce synthesis and use differential scanning calorimetry (DSC) for precise measurement.
- Spectral mismatches : Compare with authentic standards (e.g., commercial references) or computational predictions (e.g., ChemDraw simulations).
Example : A reported mp of 211–215°C for 4-amino-3-hydroxybenzoic acid () suggests similar thermal behavior for the benzyloxy analog .
Advanced Reaction Design: How to prevent premature deprotection of the benzyloxy group during synthesis?
Answer:
- Catalyst selection : Use Pearlman’s catalyst (Pd(OH)₂/C) for selective hydrogenolysis, avoiding over-reduction of other functional groups.
- Condition optimization : Conduct hydrogenation at 30–40 psi H₂ in ethanol at 25°C. Monitor by LC-MS to halt reaction post-deprotection.
- Alternative protection : Replace benzyloxy with p-methoxybenzyl (PMB) for acid-stable protection .
Physicochemical Properties (Inferred from Analogs):
| Property | Value (Analog Data) | Source |
|---|---|---|
| Density | ~1.3 g/cm³ | |
| Boiling Point | ~358°C (predicted) | |
| Melting Point | 208–215°C (hydroxy analog) | |
| LogP (log Kow) | ~2.1 (estimated) |
Safety and Handling: What precautions are recommended for laboratory use?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
